2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine
Overview
Description
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine is an organic compound with the molecular formula C10H8F3N5. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazine ring substituted with two amino groups. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine typically involves the reaction of 4-(trifluoromethyl)aniline with cyanuric chloride under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-(trifluoromethyl)aniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at around 0-5°C to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to improved efficiency and consistency in product quality. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized triazine derivatives with various functional groups.
Reduction: Reduced triazine derivatives with altered oxidation states.
Substitution: Substituted triazine derivatives with different functional groups attached to the amino groups.
Scientific Research Applications
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups on the triazine ring can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
2,4-Diamino-6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenyl isocyanate: Used in the synthesis of various organic compounds and materials.
2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine: Similar structure but with different substitution pattern on the phenyl ring.
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds
The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and amino groups, which impart distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5/c11-10(12,13)6-3-1-5(2-4-6)7-16-8(14)18-9(15)17-7/h1-4H,(H4,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDQOYKKFRUFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381983 | |
Record name | 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186834-97-9 | |
Record name | 6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 186834-97-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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